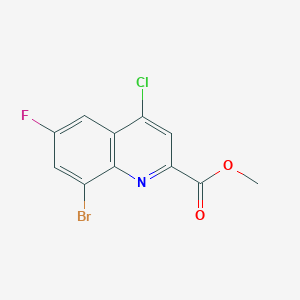

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors followed by halogenation and esterification reactions. One common method includes the reaction of 8-bromo-4-chloro-6-fluoroquinoline with methyl chloroformate under basic conditions to form the desired ester . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the quinoline ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives, respectively .

Scientific Research Applications

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the quinoline ring enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity . The compound can also interfere with DNA synthesis and repair mechanisms, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

- Methyl 8-bromo-4-chloroquinoline-2-carboxylate

- Methyl 8-bromo-6-fluoroquinoline-2-carboxylate

- Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

Uniqueness

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the quinoline ring. This unique combination of halogens imparts distinct chemical properties, such as increased lipophilicity and enhanced biological activity, compared to other similar compounds .

Biological Activity

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate is a halogenated quinoline derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core with multiple halogen substitutions, which enhance its reactivity and biological interactions. The structural formula is represented as follows:

The presence of bromine, chlorine, and fluorine contributes to its lipophilicity and potential biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in bacterial metabolism, which can lead to bactericidal effects.

- Antimicrobial Activity : Its halogen substituents enhance binding affinity to bacterial receptors, leading to increased antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have reported:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.0625 to 0.125 mg/mL against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae .

- Biofilm Inhibition : The compound has demonstrated the ability to reduce biofilm formation in pathogenic bacteria significantly, which is crucial for treating infections associated with biofilms .

| Pathogen | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 24 |

| Klebsiella pneumoniae | 0.125 | 25 |

| Pseudomonas aeruginosa | 0.125 | 22 |

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including this compound, possess anticancer properties. In vitro studies have shown:

- Cell Viability : The compound exhibited low cytotoxicity against non-cancerous cell lines while effectively inhibiting the growth of cancer cell lines such as HeLa cells at concentrations up to 200 µM .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against several strains of bacteria. The results indicated that it was more effective than standard antibiotics like ciprofloxacin against certain strains of Staphylococcus aureus, with an MIC of 0.0625 mg/mL compared to ciprofloxacin's MIC of 0.125 mg/mL .

- Biofilm Disruption : Another research highlighted the compound's ability to disrupt biofilm formation in Pseudomonas aeruginosa, achieving a reduction of biofilm mass by over 75% in treated samples compared to untreated controls .

Properties

IUPAC Name |

methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClFNO2/c1-17-11(16)9-4-8(13)6-2-5(14)3-7(12)10(6)15-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXLYXPIKBSGMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2Br)F)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.